REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[C:17]([CH3:24])([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][C:17]([CH3:24])([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:3][CH:4]=1)=[O:7] |f:1.2.3|
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Name
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|
Quantity
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24.4 g
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Type
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reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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470 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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27.6 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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39 g
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Type
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reactant
|
Smiles
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BrC(C(=O)OCC)(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the solvent removed in vacuo
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
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Type
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WASH
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Details
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The combined organic layers were washed with 1.0N aqu
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Type
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DRY_WITH_MATERIAL
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Details
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NaOH and water, then dried over MgSO4
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Type
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CUSTOM
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Details
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Removal of the solvent
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Type
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DISTILLATION
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Details
|
in vacuo and vacuum distillation of the residue
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |